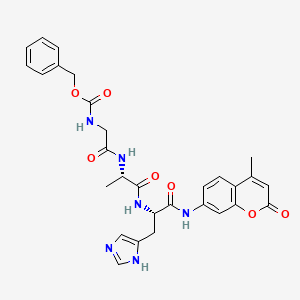
Z-Gly-Ala-His-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Gly-Ala-His-AMC is a useful research compound. Its molecular formula is C29H30N6O7 and its molecular weight is 574.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzymatic Activity Measurement
Z-Gly-Ala-His-AMC serves as a substrate for various proteases, enabling the measurement of enzymatic activity through fluorescence. Upon cleavage by specific enzymes, it releases the fluorescent 7-amido-4-methylcoumarin moiety, which can be quantified.
Case Study: Protease Specificity
- A study demonstrated that this compound is cleaved effectively by serine proteases, allowing researchers to characterize enzyme kinetics and specificity. The kinetic parameters such as Km and kcat were determined using this substrate, providing insights into enzyme behavior under different conditions .
Cancer Research
In cancer research, this compound is utilized to study the role of proteases in tumor progression and metastasis. Proteases are often overexpressed in cancer cells and contribute to extracellular matrix remodeling.
Case Study: Tumor Microenvironment
- Research indicated that certain proteases that cleave this compound are involved in the degradation of the extracellular matrix in tumors. This degradation facilitates cancer cell invasion and metastasis . The ability to monitor these enzymatic activities can help identify potential therapeutic targets.
Thrombin Generation Assays
This compound is also employed in thrombin generation assays to assess coagulation pathways. Its cleavage by thrombin provides a means to evaluate thrombin's activity in clot formation.
Data Table: Thrombin Generation Parameters
| Parameter | Value |
|---|---|
| Substrate Concentration | 100 µM |
| Fluorescence Excitation Wavelength | 360 nm |
| Fluorescence Emission Wavelength | 460 nm |
| Kinetic Assay Duration | 30 minutes |
This data illustrates how this compound can be used to monitor thrombin activity in real-time during coagulation studies .
Drug Development
The compound is instrumental in drug discovery processes, particularly for screening inhibitors of specific proteases. By utilizing this compound as a substrate, researchers can identify compounds that inhibit protease activity.
Case Study: Inhibitor Screening
- In a drug development study, various small molecules were screened against proteases using this compound. The results indicated several promising inhibitors that could be further developed into therapeutic agents targeting diseases characterized by excessive protease activity .
Diagnostic Applications
This compound has potential diagnostic applications due to its ability to report on proteolytic activity associated with certain diseases.
Case Study: Biomarker Development
Propiedades
Número CAS |
201928-37-2 |
|---|---|
Fórmula molecular |
C29H30N6O7 |
Peso molecular |
574.6 g/mol |
Nombre IUPAC |
benzyl N-[2-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C29H30N6O7/c1-17-10-26(37)42-24-12-20(8-9-22(17)24)34-28(39)23(11-21-13-30-16-32-21)35-27(38)18(2)33-25(36)14-31-29(40)41-15-19-6-4-3-5-7-19/h3-10,12-13,16,18,23H,11,14-15H2,1-2H3,(H,30,32)(H,31,40)(H,33,36)(H,34,39)(H,35,38)/t18-,23-/m0/s1 |
Clave InChI |
PUURKLXXNPHIFZ-MBSDFSHPSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)CNC(=O)OCC4=CC=CC=C4 |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)CNC(=O)OCC4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)CNC(=O)OCC4=CC=CC=C4 |
Secuencia |
GAH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















